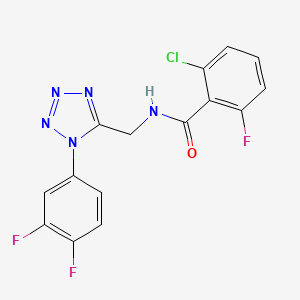

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide

Description

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a complex organic compound that features a combination of chloro, difluorophenyl, tetrazolyl, and fluorobenzamide groups

Properties

IUPAC Name |

2-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O/c16-9-2-1-3-11(18)14(9)15(25)20-7-13-21-22-23-24(13)8-4-5-10(17)12(19)6-8/h1-6H,7H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWQAFECQXPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide typically involves multiple steps One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalystFinally, the chloro and fluorobenzamide groups are introduced through a series of coupling reactions, often using reagents such as thionyl chloride and anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure, featuring a tetrazole ring and fluorinated aromatic groups, allows for diverse chemical transformations.

Synthesis Pathways

The synthesis typically involves:

- Formation of the Tetrazole Ring : Achieved through cycloaddition reactions.

- Introduction of Difluorophenyl Group : Accomplished via substitution reactions.

- Coupling with Fluorobenzamide Moiety : Finalized through coupling techniques under controlled conditions.

Medicinal Applications

Therapeutic Potential

Research has indicated that 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide exhibits promising therapeutic properties. Its potential applications include:

-

Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating significant activity.

Compound Bacterial Strain MIC (µg/ml) This compound E. coli 8 Similar Compound A S. aureus 4 Similar Compound B P. aeruginosa 16 - Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways associated with cancer progression.

- Receptor Modulation : The compound is hypothesized to interact with G protein-coupled receptors (GPCRs), influencing cellular responses to stimuli.

Case Studies

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values indicated potent activity across multiple cell types.

Animal Models

In vivo studies using murine models of cancer have shown promising results, with treated animals exhibiting reduced tumor growth rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the tetrazole ring.

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains additional chlorine atoms instead of fluorine.

2-bromo-N-(2,4-dichlorophenyl)benzamide: Features bromine and chlorine substituents.

Uniqueness

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a complex organic compound notable for its unique structural features, including a tetrazole ring , difluorophenyl group , and benzamide moiety . These characteristics suggest potential biological activity, particularly in drug development and biochemical studies.

Chemical Formula

- Molecular Formula : C19H13ClF2N5O

- IUPAC Name : this compound

Structural Characteristics

The compound's structure includes:

- A tetrazole ring , which is known for its biological activity.

- A difluorophenyl group , which can enhance lipophilicity and biological interactions.

- A chlorine atom which may influence the compound's reactivity and binding affinity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling pathways. The compound may modulate GPCR activity, potentially influencing processes such as inflammation and neurotransmission .

Pharmacological Potential

Research indicates that compounds with similar structural features have shown promise in various therapeutic areas:

- Anti-inflammatory effects : Compounds containing tetrazole rings are often explored for their anti-inflammatory properties .

- Antitumor activity : The unique interactions of tetrazoles with biological targets suggest potential applications in cancer therapy .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of related compounds. For instance:

- Inflammation Modulation : A study demonstrated that tetrazole derivatives could inhibit specific inflammatory pathways, leading to reduced cytokine production in vitro .

- Anticancer Activity : Another investigation reported that similar benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction.

Data Table of Biological Activity

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide?

- Methodological Answer : The compound can be synthesized via a two-step procedure:

Intermediate Preparation : React 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanamine with 2-chloro-6-fluorobenzoyl chloride in a PEG-400 solvent system under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5). Maintain temperatures between 70–80°C for 1 hour with continuous stirring .

Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Post-reaction, cool the mixture, precipitate with ice water, filter, and recrystallize in aqueous acetic acid to obtain the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, tetrazole ring vibrations ~1450–1500 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for difluorophenyl and fluorobenzamide groups) and methylene bridges (δ 4.5–5.5 ppm) .

- Elemental Analysis (CHN) : Verify stoichiometry (e.g., C: ~52%, H: ~3%, N: ~15%) .

Q. How is reaction completion monitored during synthesis?

- Methodological Answer :

- TLC Analysis : Use silica plates with UV visualization. Spot starting materials and reaction mixture; disappearance of the starting material’s spot confirms completion .

- IR Spectroscopy : Track the reduction of carbonyl (C=O) peaks from unreacted acid chloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts across studies?

- Methodological Answer :

- Solvent/Concentration Effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3). For example, aromatic protons may shift upfield in DMSO due to hydrogen bonding .

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and resolve overlapping signals .

- Computational Validation : Compare experimental shifts with DFT-calculated values to identify outliers .

Q. What strategies are recommended for evaluating its potential enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Perform dose-response studies (e.g., IC₅₀ determination) using purified target enzymes (e.g., kinases or proteases). Monitor inhibition via fluorescence or colorimetric substrates .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s fluorobenzamide moiety and enzyme active sites. Validate with mutagenesis (e.g., alanine scanning) .

Q. How should environmental fate studies for this compound be designed?

- Methodological Answer :

- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Analyze degradation products via LC-MS/MS .

- Partitioning Studies : Measure log (octanol-water) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .

- Ecotoxicity Screening : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor survival/reproductive endpoints .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes. Poor absorption may explain reduced in vivo efficacy .

- Metabolite Identification : Use high-resolution LC-MS to detect active/inactive metabolites. Compare with in vitro activity to pinpoint discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.